NCB-0846

Vue d'ensemble

Description

NCB-0846 est un inhibiteur de petite molécule qui cible la kinase interagissant avec Traf2 et Nck (TNIK). La TNIK est une kinase sérine/thréonine impliquée dans divers processus cellulaires, notamment la motilité cellulaire, la prolifération et la différenciation. This compound a montré un potentiel dans l’inhibition de la croissance et de la métastase des cellules cancéreuses en ciblant la voie de signalisation Wnt .

Applications De Recherche Scientifique

Mécanisme D'action

NCB-0846 exerce ses effets en inhibant la TNIK, un régulateur clé de la voie de signalisation Wnt. La TNIK fonctionne comme un corégulateur transcriptionnel des gènes cibles de Wnt, et son inhibition par this compound conduit à la suppression de la prolifération des cellules souches cancéreuses et de la transition épithéliale-mésenchymateuse (EMT) induites par Wnt. This compound inhibe également la phosphorylation et la translocation nucléaire de la protéine 2/3 liée à Sma et Mad (SMAD2/3), bloquant la voie de signalisation du facteur de croissance transformant bêta (TGF-bêta) .

Analyse Biochimique

Biochemical Properties

NCB-0846 functions as a potent inhibitor of TNIK, with an IC50 value of 21 nM . It selectively inhibits TNIK over a panel of 46 kinases, although it also inhibits FLT3, JAK3, PDGFRα, TrkA, Cdk2/CycA2, and HGK by more than 80% at 100 nM . The compound interacts with TNIK by binding to it in an inactive conformation, thereby inhibiting its transcriptional coactivator function . This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to reduced transcription of Wnt target genes .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis . For instance, in papillary thyroid carcinoma cells, this compound significantly inhibits TNIK kinase activity, induces cell apoptosis, and activates apoptosis-related proteins in a dose-dependent manner . Additionally, this compound has been found to inhibit the epithelial-to-mesenchymal transition (EMT) in lung cancer cells by blocking the TGFβ/SMAD signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to TNIK in an inactive conformation, which inhibits the kinase’s activity . This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to reduced transcription of Wnt target genes . This compound also inhibits the phosphorylation and nuclear translocation of SMAD2/3, thereby blocking the TGFβ/SMAD signaling pathway . This dual inhibition of Wnt and TGFβ signaling pathways contributes to the compound’s anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to inhibit tumor growth in xenograft models over extended periods . Additionally, this compound has demonstrated stability in various solvents, with a shelf life of up to three years when stored as a powder at -20°C and up to two years when stored in solution at -80°C . Long-term studies have indicated that this compound can maintain its inhibitory effects on TNIK and Wnt signaling pathways over prolonged periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In tumor-bearing mice, this compound has been shown to inhibit tumor growth in a dose-dependent manner . Higher doses of the compound result in increased inhibition of TNIK kinase activity and greater induction of apoptosis in cancer cells . At very high doses, this compound may exhibit toxic effects, necessitating careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in the Wnt/β-catenin signaling pathway, where it inhibits the transcriptional coactivator function of TNIK . This inhibition disrupts the downstream signaling cascade, leading to reduced transcription of Wnt target genes . Additionally, this compound has been shown to inhibit the TGFβ/SMAD signaling pathway by blocking the phosphorylation and nuclear translocation of SMAD2/3 . These dual inhibitory effects on Wnt and TGFβ signaling pathways contribute to the compound’s anti-cancer properties .

Transport and Distribution

Within cells, this compound is transported and distributed primarily through passive diffusion . The compound has been shown to accumulate in various cellular compartments, including the cytoplasm and nucleus . In animal models, this compound has demonstrated good bioavailability and tissue distribution, with significant accumulation in tumor tissues . The compound’s transport and distribution are influenced by its physicochemical properties, including its molecular weight and solubility .

Subcellular Localization

This compound primarily localizes to the cytoplasm and nucleus of cells . In neurons, the compound has been found to decrease significantly in epilepsy model rats and patients with temporal lobe epilepsy compared to controls . Subcellular fractionation studies have shown that this compound affects the expression of key interactors in postsynaptic density fractions, indicating its role in modulating synaptic function . The compound’s subcellular localization is influenced by its interactions with TNIK and other cellular proteins .

Méthodes De Préparation

La synthèse de NCB-0846 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base est synthétisée en utilisant une série de réactions de condensation et de cyclisation.

Modifications de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base par des réactions de substitution pour améliorer l’activité et la sélectivité du composé

Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

NCB-0846 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d’oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites ayant des activités biologiques différentes.

Substitution : Les réactions de substitution sont utilisées pour introduire divers groupes fonctionnels dans la structure de this compound, améliorant ainsi son activité et sa sélectivité

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de this compound.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

NCB-0846 est comparé à d’autres inhibiteurs de la TNIK, tels que NCB-0970 et NCB-0005. Alors que NCB-0970 inhibe également la TNIK, this compound a montré une activité inhibitrice plus élevée contre la formation de colonies dans les cellules cancéreuses . NCB-0005 a une structure de base différente de celle de this compound, ce qui rend this compound unique dans son mécanisme d’action et son efficacité .

Des composés similaires comprennent :

NCB-0970 : Un autre inhibiteur de la TNIK avec une activité inhibitrice plus faible que celle de this compound.

NCB-0005 : Un inhibiteur de la TNIK avec une structure de base différente.

This compound se démarque par son efficacité plus élevée et son mécanisme d’action unique en ciblant la TNIK et la voie de signalisation Wnt.

Propriétés

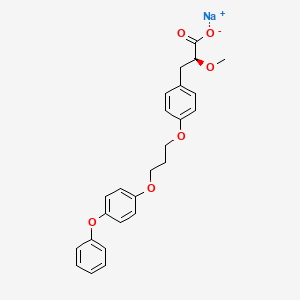

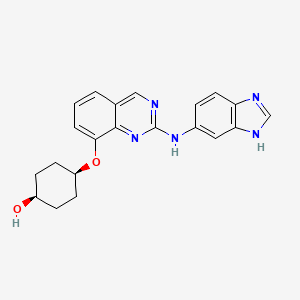

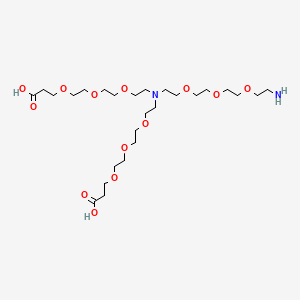

IUPAC Name |

4-[2-(3H-benzimidazol-5-ylamino)quinazolin-8-yl]oxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWRWBSYRGSWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)

![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)